2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide
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Overview
Description
2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, featuring a bromine atom at the 2-position and a carbamothioyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide typically involves the following steps:
Carbamothioylation: The carbamothioyl group can be introduced by reacting the brominated benzamide with 3,4-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carbamothioylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Hydrolysis: Formation of amines and thiols.
Scientific Research Applications
2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and carbamothioyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or modulate protein-protein interactions by binding to specific domains.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenylbenzamide: Lacks the carbamothioyl group, resulting in different reactivity and applications.
N-[(3,4-dimethylphenyl)carbamothioyl]benzamide:
2-chloro-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of both the bromine atom and the carbamothioyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-7-8-12(9-11(10)2)18-16(21)19-15(20)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQMVKWIKNAOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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